molecular formula C20H18O2 B1500745 Benzyl 3-(naphthalen-2-yl)propanoate CAS No. 1093739-87-7

Benzyl 3-(naphthalen-2-yl)propanoate

Cat. No.: B1500745
CAS No.: 1093739-87-7
M. Wt: 290.4 g/mol
InChI Key: NCXYLPCLRNCREW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 3-(naphthalen-2-yl)propanoate (CAS: 1093739-87-7) is a synthetic ester derivative featuring a naphthalen-2-yl moiety attached to a propanoic acid backbone, which is further esterified with a benzyl group. This compound is commercially available with a purity of ≥95% and is utilized in organic synthesis and pharmaceutical research, likely as an intermediate for aromatic or hydrophobic functionalization .

Properties

CAS No.

1093739-87-7

Molecular Formula

C20H18O2

Molecular Weight

290.4 g/mol

IUPAC Name

benzyl 3-naphthalen-2-ylpropanoate

InChI

InChI=1S/C20H18O2/c21-20(22-15-17-6-2-1-3-7-17)13-11-16-10-12-18-8-4-5-9-19(18)14-16/h1-10,12,14H,11,13,15H2

InChI Key

NCXYLPCLRNCREW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)CCC2=CC3=CC=CC=C3C=C2

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Structural Variations: The primary compound lacks additional acyloxy substitutions on the propanoate backbone, unlike S30 (acetoxy) and S31 (isobutyryloxy). This structural simplicity may enhance its stability or alter reactivity in downstream applications. S31 shares the naphthalen-2-yl group with the primary compound but introduces a bulkier isobutyryloxy group, which could influence steric interactions in catalytic reactions .

Physical Properties: S30 and S31 are both colorless oils, suggesting similar solubility profiles (e.g., in non-polar solvents). The primary compound’s physical state is undocumented but may align with these analogs.

Functional and Spectral Comparisons

While spectral data for Benzyl 3-(naphthalen-2-yl)propanoate are unavailable, inferences can be drawn from its analogs:

  • IR Spectroscopy : S30 and S31 exhibit characteristic ester C=O stretches (~1740 cm⁻¹) and aromatic C-H bends. The naphthalen-2-yl group in S31 and the primary compound would introduce additional aromatic C=C stretches (~1600 cm⁻¹) .
  • NMR Spectroscopy: S30’s phenyl group would show distinct aromatic protons (δ 7.1–8.2 ppm), while S31’s naphthalen-2-yl protons would resonate downfield (δ 7.5–8.5 ppm) due to increased conjugation . The primary compound’s propanoate chain may display triplet signals for CH₂ groups (δ 2.5–3.5 ppm) and a singlet for the benzyl CH₂ (δ ~5.1 ppm).

Commercial and Purity Considerations

  • This compound is available in 1g quantities with ≥95% purity, comparable to other BLD Pharm products like 4-(Benzyloxy)-3-(naphthalen-2-ylmethyl)-4-oxobutanoic acid (95+%) and 2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid (97%) .
  • The higher purity of 2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid (97%) may reflect optimized crystallization protocols, whereas ester derivatives like the primary compound often require chromatographic purification .

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